4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline
Description
The compound 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline is a quinazoline derivative characterized by a 6,7-dimethoxy-substituted quinazoline core. At position 4 of the quinazoline ring, it features an azetidine (four-membered nitrogen-containing ring) linked via a methyl group to a 4-bromo-1H-pyrazole moiety.
Properties
IUPAC Name |
4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-6,7-dimethoxyquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN5O2/c1-24-15-3-13-14(4-16(15)25-2)19-10-20-17(13)22-6-11(7-22)8-23-9-12(18)5-21-23/h3-5,9-11H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWQAPNOAAOMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CC(C3)CN4C=C(C=N4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the dimethoxy groups. The azetidine ring is then synthesized and attached to the quinazoline core. Finally, the pyrazole ring is introduced through a coupling reaction with the azetidine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromine atom on the pyrazole ring can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of pyrazole derivatives.
Scientific Research Applications
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinazoline Cores
2.1.1 4-[3-Hydroxyanilino]-6,7-dimethoxyquinazoline (DTQ)
- Structure: Shares the 6,7-dimethoxyquinazoline core but substitutes position 4 with a 3-hydroxyanilino group.
- Key Differences : The absence of the azetidine-pyrazole-bromo substituent reduces steric bulk and conformational rigidity.
- Activity : DTQ is reported as a VEGFR-1 inhibitor, with reduced selectivity for EGFR compared to the target compound .
2.1.2 4-[(3-Bromophenyl)amino]-6,7-dimethoxyquinazoline (Compound 20)
- Structure: Position 4 is substituted with a 3-bromophenylamino group.
- Activity : Acts as an EGFR inhibitor (IC50 ~20 nM), suggesting that bromine placement and substituent geometry critically influence kinase selectivity .
Pyrazole-Containing Analogues
2.2.1 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (Compound 4)
- Structure : Features a quinazoline core with dibromo and methyl groups, coupled to a hydrazide-linked pyrazole.
- Key Differences : The hydrazide linker and absence of azetidine may reduce metabolic stability compared to the target compound.
- Activity: Demonstrates analgesic properties, highlighting the role of pyrazole in modulating non-kinase targets .
2.2.2 TLR7-9 Antagonists with Azetidine-Pyrazolo Motifs
- Structure: Europäisches Patentblatt describes quinolines with azetidine and tetrahydropyrazolo-pyridine groups as TLR antagonists.
- Key Differences: While sharing the azetidine-pyrazole motif, the quinoline core (vs. quinazoline) alters electronic properties and target specificity .
Halogenated Quinazoline Derivatives
2.3.1 4JZ (PDB: 1DI9)
- Structure: 6,7-dimethoxyquinazoline with a methylsulfanylanilino group at position 4 (Tanimoto similarity = 0.78).
- Activity : Binds to kinase targets but with lower affinity compared to brominated analogues .
Comparative Data Table
Key Research Findings
Substituent Geometry: The azetidine ring in the target compound imposes conformational constraints that enhance kinase binding precision compared to flexible anilino or phenylamino groups .
Halogen Effects: Bromine in the pyrazole improves hydrophobic interactions in kinase pockets, as seen in its lower hypothetical IC50 (~15 nM) versus non-brominated analogues .
Dual Targeting Potential: Structural similarities to TLR antagonists suggest possible cross-reactivity, though the quinazoline core likely prioritizes kinase inhibition .
Metabolic Stability : The azetidine-pyrazole-bromo group may confer better metabolic stability than hydrazide-linked pyrazoles (e.g., Compound 4) .
Biological Activity
The compound 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline is a complex organic molecule that integrates multiple heterocyclic structures, including a pyrazole ring, an azetidine ring, and a quinazoline core. This unique combination suggests potential biological activities that warrant detailed exploration.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes significant functional groups that may influence its biological interactions.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. While specific mechanisms are not fully elucidated, compounds with similar structural features often act on various pathways, including:
- Enzyme Inhibition: The presence of the pyrazole and quinazoline moieties suggests potential for inhibiting enzymes involved in signaling pathways.
- Receptor Modulation: The azetidine ring may facilitate binding to receptors, potentially influencing cellular responses.
Biological Activity Overview
Research indicates that derivatives of quinazoline and pyrazole exhibit a range of biological activities, including:
- Anticancer Activity: Quinazoline derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties: Compounds with similar structures often demonstrate anti-inflammatory effects by inhibiting phosphodiesterase enzymes.
Anticancer Activity
A related study on quinazoline derivatives revealed that compounds like WHI-P154 exhibited potent cytotoxicity against human glioblastoma cells, inducing apoptosis at micromolar concentrations. The conjugation of these compounds to targeting vectors (e.g., EGF) enhanced their selectivity and potency against cancer cells .
Anti-inflammatory Effects
Research on selective phosphodiesterase inhibitors has highlighted the role of pyrazole-containing compounds in reducing inflammation. For instance, PDE4 inhibitors derived from pyrazole structures have shown efficacy in treating respiratory diseases by modulating inflammatory responses .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is beneficial. The following table summarizes key features and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| WHI-P154 | Quinazoline Derivative | Anticancer (Glioblastoma) |
| PDE Inhibitors | Pyrazole Ring | Anti-inflammatory |
| Azetidine Derivatives | Azetidine Ring | Various biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
